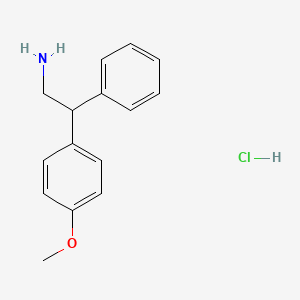

2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride

Vue d'ensemble

Description

Applications De Recherche Scientifique

-

Scientific Field: Organic Chemistry

- 4-Methoxyphenethylamine is used as a precursor for the synthesis of other organic compounds .

- It has been used in the synthesis of pyrrolo[3,2-c]carbazole, poly(4-methoxyphenethylamine) required for the immobilization of nitrogenated bases and oligonucleotides, and organopolyphosphazenes such as poly[bis(4-methoxy benzylamino)polyphosphazene] and poly[bis(4-methoxyphenethylamino)polyphosphazene] .

-

Scientific Field: Pharmacology

- A compound named AC-90179, which is a selective serotonin (5-HT2A) receptor inverse agonist, has a similar structure to “2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride”. It has been studied for its potential use in the treatment of psychosis .

- The in vitro and in vivo pharmacology profile of AC-90179 was characterized and compared with the antipsychotics haloperidol and clozapine .

- The study involved various experimental procedures including molecular docking and MD simulation .

- The results suggested that a compound with a similar pharmacological profile as AC-90179 and with increased oral bioavailability may have potential for the treatment of psychosis .

-

Scientific Field: Organophosphorus Chemistry

- Tertiary phosphines, which can be synthesized from compounds like “2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride”, are used in the synthesis of new phosphines of various structures .

- These phosphines are used in transition metal catalysis and organocatalysis, inspiring the design of new phosphines and tuning their properties .

- The synthetic approach involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines .

- This approach has been used to synthesize known dimethyl (1-pyrenyl)phosphine, diallylphenylphosphine, and several 1,2-bis (dialkylphosphino)benzenes .

-

Scientific Field: Heterocyclic Chemistry

- 4-Hydroxy-2-quinolones, which can be synthesized from compounds like “2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride”, have interesting pharmaceutical and biological activities .

- They are valuable in drug research and development, and many publications have dealt with their synthetic analogs and the synthesis of their heteroannelated derivatives .

- The synthesis of 4-hydroxy-2(1H)-quinolones involves the reaction of anilines using malonic acid equivalents .

- These compounds have been used in the synthesis of fused ring systems, displaying different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .

-

Scientific Field: Organic Building Blocks

- 4-Methoxyphenethylamine, a compound with a similar structure, is used as an organic building block .

- It is used in the synthesis of other organic compounds by the alkylation reaction .

- This compound is used in the synthesis of pyrrolo[3,2-c]carbazole, poly(4-methoxyphenethylamine), required for the immobilization of nitrogenated bases and oligonucleotides, and organopolyphosphazenes such as poly[bis(4-methoxy benzylamino)polyphosphazene] and poly[bis(4-methoxyphenethylamino)polyphosphazene] .

-

Scientific Field: Biochemistry

- 4-Methoxyphenethylamine inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .

- This inhibition is important in the regulation of neurotransmitters in the brain, which can have implications for the treatment of neurological disorders .

- The experimental procedures involve in vitro assays to measure the inhibition of monoamine oxidase and in vivo studies to observe the effects on neurotransmitter levels .

- The results of these studies can provide insights into the potential therapeutic applications of 4-Methoxyphenethylamine .

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12;/h2-10,15H,11,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFXJVKXYWKKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590012 | |

| Record name | 2-(4-Methoxyphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride | |

CAS RN |

21998-49-2 | |

| Record name | 2-(4-Methoxyphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

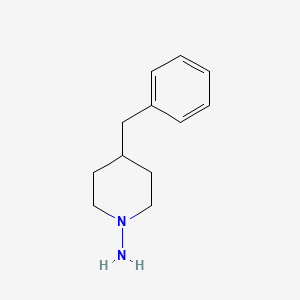

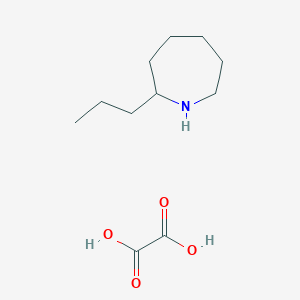

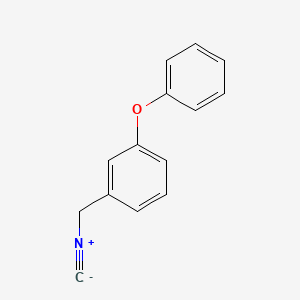

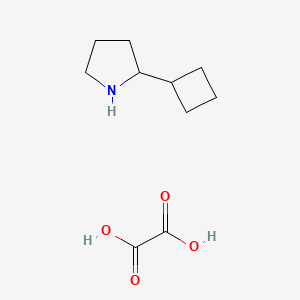

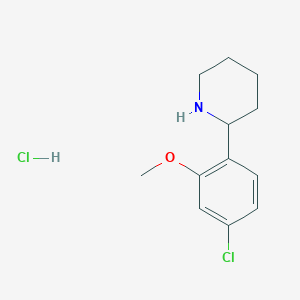

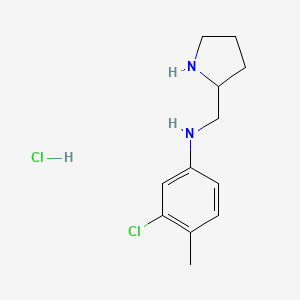

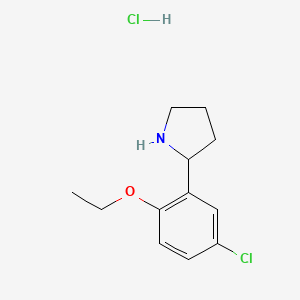

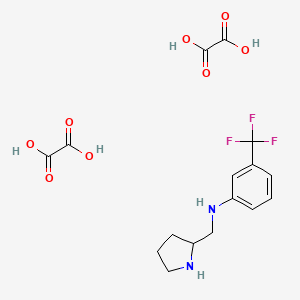

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Methylsulfanyl)phenyl]azepane hydrochloride](/img/structure/B1369132.png)

![[(2R,6S)-2,6-Dimethylmorpholin-4-YL]acetic acid hydrochloride](/img/structure/B1369140.png)

![[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine](/img/structure/B1369145.png)